2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol This compound features a cyclobutyl group attached to the oxazole ring, which is further substituted with a methyl group and a carboxylic acid group
Preparation Methods
The synthesis of 2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The oxazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted oxazole derivatives.
Scientific Research Applications
2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding to biological targets. The carboxylic acid group can also form ionic interactions with target molecules .
Comparison with Similar Compounds
Similar compounds to 2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid include:
- 2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid
- 2-Methyl-4-trifluoromethyl-1,3-oxazole-5-carboxylic acid
These compounds share the oxazole ring structure but differ in the substituents attached to the ring. The unique cyclobutyl group in this compound distinguishes it from its analogs, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
2-cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-7(9(11)12)13-8(10-5)6-3-2-4-6/h6H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGFAKLPPUAEFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.